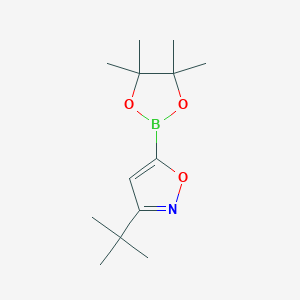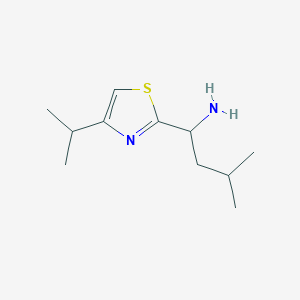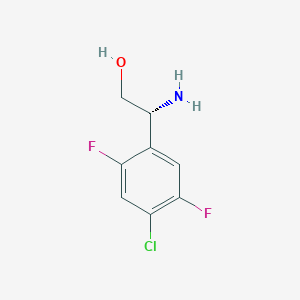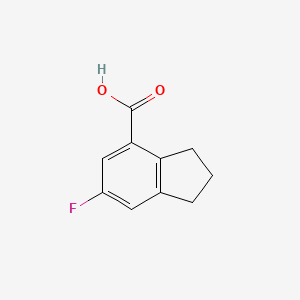
potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 3 and 5, and an acetate group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate typically involves the condensation of 3,5-dimethylpyrrole with acetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
Condensation Reaction: 3,5-dimethylpyrrole reacts with acetic acid in the presence of potassium hydroxide.
Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.
科学研究应用
Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate.
2-Acetylpyrrole: A structurally similar compound with different substitution patterns.
Pyrrole-2-carboxylate: Another pyrrole derivative with a carboxylate group at position 2.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and acetate groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C8H10KNO2 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
potassium;2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate |
InChI |
InChI=1S/C8H11NO2.K/c1-5-3-6(2)9-7(5)4-8(10)11;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
GCIATNAVAICFFX-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(N1)CC(=O)[O-])C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![Bicyclo[3.1.1]hept-2-ene-2-acetaldehyde, 6,6-dimethyl-](/img/structure/B13561078.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)




